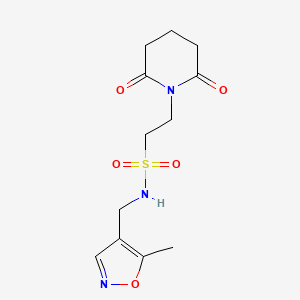

2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5S/c1-9-10(7-13-20-9)8-14-21(18,19)6-5-15-11(16)3-2-4-12(15)17/h7,14H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICQWODCBZERPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)CCN2C(=O)CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide, also known by its CAS number 1226448-42-5, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C17H24N4O6S

- Molecular Weight : 412.5 g/mol

- CAS Number : 1226448-42-5

Research indicates that this compound may act as a modulator of certain biological pathways. It has been studied for its effects on the cereblon (CRBN) pathway, which is significant in the context of multiple myeloma treatment and other hematological malignancies. The compound's structure suggests potential interactions with protein targets involved in cell proliferation and apoptosis.

Antiproliferative Effects

A study conducted on a series of related compounds demonstrated that derivatives similar to 2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide exhibited significant antiproliferative activity against various cancer cell lines. For instance:

- Compound 10a (a close analogue) showed IC50 values of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells, indicating potent antiproliferative properties comparable to established treatments like lenalidomide .

Inhibition of TNF-α

The compound has also been evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. The IC50 for TNF-α inhibition was reported at approximately 0.76 µM for compound 10a, highlighting its potential as an anti-inflammatory agent .

Apoptosis Induction

Further studies revealed that the compound can induce apoptosis in cancer cells. In experiments with NCI-H929 cells treated with compound 10a:

- A dose-dependent increase in apoptotic events was observed, with early apoptosis rising from 3.4% to 13.3% and late apoptosis from 2.6% to 21.3% at varying concentrations .

Case Studies and Research Findings

| Study | Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|---|

| 10a | NCI-H929 | 2.25 | Antiproliferative | |

| 10a | U2932 | 5.86 | Antiproliferative | |

| 10a | PBMC | >20 | Low toxicity | |

| 10a | NCI-H929 | 0.76 | TNF-α inhibition |

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications to the piperidine ring or the isoxazole moiety can alter potency and selectivity towards specific targets:

- Amino Group Substitution : Changing the amino group position affected antiproliferative activity; certain substitutions led to a decrease in effectiveness.

- Alkyl Group Substitution : Introduction of alkyl groups at specific positions resulted in diminished activity, indicating that steric factors play a crucial role in binding affinity and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (European Patent Application, 2022) includes three structurally related sulfonamide derivatives.

Table 1: Structural and Functional Comparison

Key Findings from Structural Analysis

Target vs. Difluoropiperidine Analogs: The target’s 2,6-dioxopiperidinyl group replaces the 4,4-difluoropiperidinyl in the first comparator. Dioxopiperidines are known to enhance water solubility and CRBN binding in immunomodulatory drugs (e.g., lenalidomide), whereas fluorinated piperidines prioritize lipophilicity for CNS penetration . The 5-methylisoxazole in the target may offer superior metabolic stability compared to the comparator’s bulky bicyclic heterocycle, which could complicate synthesis and pharmacokinetics.

However, their triazole groups enable modular conjugation (e.g., for PROTACs) and may improve synthetic yields . The cyclopentyl scaffold in these analogs introduces conformational constraints, which might enhance target specificity but limit solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.